Thieno[2,3-c]pyridine-3-carboxylic acid
Overview
Description
Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-3-carboxylic acid primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This protein plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its target through a hydrogen bond . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . These interactions result in changes to the target protein’s function, affecting the cellular processes it is involved in .
Biochemical Pathways
Given its target, it is likely to influence pathways involvingprotein tyrosine phosphatases , which play a key role in cellular signal transduction pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability .
Result of Action
Given its target, it is likely to influence cellular processes such as cell growth, differentiation, and the mitotic cycle .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain kinases. It interacts with enzymes such as G protein-coupled receptor kinase 2 (GRK2), where it binds to the ATP pocket of the kinase. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold, which allows it to form stable complexes with the enzyme . Additionally, this compound can interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as those involving kinases. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. For example, the inhibition of GRK2 by this compound can alter the signaling pathways mediated by G protein-coupled receptors, impacting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It acts as an inhibitor by occupying the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. The compound’s ability to form hydrogen bonds with the backbone amide NH-group and a backbone carbonyl group of the kinase further stabilizes the inhibitor-enzyme complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation or metabolic processes. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and pronounced cellular responses. High doses may also result in toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s efficacy and safety, influencing its overall impact on cellular function and organismal health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. For example, the compound may be actively transported into cells by specific transporters, allowing it to reach its target enzymes and exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target enzymes and other biomolecules, increasing its efficacy as an inhibitor. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Thieno[2,3-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share a similar bicyclic structure but differ in the position of the sulfur atom within the ring system.
Pyrido[3’,2’4,5]thieno derivatives: These compounds have an additional fused ring, which can alter their chemical properties and biological activities.
Uniqueness: Thieno[2,3-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion pattern, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering opportunities for the development of selective and potent inhibitors .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLBRSUDBAIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with PTP1B, and what are the potential downstream effects of this interaction?
A1: The research paper [] investigates the crystal structure of PTP1B complexed with 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid. This specific derivative acts as an inhibitor of PTP1B by binding to its active site. The detailed structural information obtained from the crystal structure helps elucidate the specific interactions between the inhibitor and the amino acid residues within the PTP1B active site.
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